Field: Medicinal Chemistry, Oncology
Application: Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs, including avapritinib and remdesivir.
Method: The compound is used in the development of kinase inhibitors.
Application: Pyrrolo[2,1-f][1,2,4]triazine is used in the development of VEGFR-2 inhibitors.
Method: The compound is used in the synthesis of VEGFR-2 inhibitors.
Results: The outcomes of this application would depend on the specific VEGFR-2 inhibitor being developed.
Application: Pyrrolo[2,1-f][1,2,4]triazine is used in the development of EGFR inhibitors.
Method: The compound is used in the synthesis of EGFR inhibitors.
Results: The outcomes of this application would depend on the specific EGFR inhibitor being developed.
Field: Virology
Application: Some analogs of pyrrolo[2,1-f][1,2,4]triazine have been used in the treatment of Ebola and other emerging viruses.
Method: The compound is used in the development of antiviral drugs.
Results: The outcomes of this application would depend on the specific antiviral drug being developed.
Application: Pyrrolo[2,1-f][1,2,4]triazine is used in the development of Eg5 inhibitors.
Method: The compound is used in the synthesis of Eg5 inhibitors.
Results: The outcomes of this application would depend on the specific Eg5 inhibitor being developed.
Application: Pyrrolo[2,1-f][1,2,4]triazine is used in the development of c-Met/VEGFR-2 dual inhibitors.
Method: The compound is used in the synthesis of c-Met/VEGFR-2 dual inhibitors.
Application: Pyrrolo[2,1-f][1,2,4]triazine is used in the development of ALK inhibitors.
Method: The compound is used in the synthesis of ALK inhibitors.
Results: The outcomes of this application would depend on the specific ALK inhibitor being developed.
Application: Pyrrolo[2,1-f][1,2,4]triazine is used in the development of IGF-1R and IR kinase inhibitors.
Method: The compound is used in the synthesis of IGF-1R and IR kinase inhibitors.
Application: Pyrrolo[2,1-f][1,2,4]triazine is used in the development of pan-Aurora kinase inhibitors.
Method: The compound is used in the synthesis of pan-Aurora kinase inhibitors.
Application: Pyrrolo[2,1-f][1,2,4]triazine is used in the development of EGFR and HER2 protein tyrosine dual inhibitors.
Method: The compound is used in the synthesis of EGFR and HER2 protein tyrosine dual inhibitors.
7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound with the molecular formula and a molecular weight of approximately 266.91 g/mol. It features a pyrrolo-triazine core structure, which is characterized by the presence of both bromine and chlorine substituents at specific positions on the ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and other pharmaceutical agents.
There is no current research documenting the mechanism of action of 7-Br-2,4-Cl-PT.
7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine exhibits significant biological activity as a precursor for various kinase inhibitors. Kinase inhibitors are crucial in cancer therapy as they target specific enzymes involved in tumor growth and proliferation. This compound is integral to the development of several drugs, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are vital in oncology and other therapeutic areas .
The synthesis of 7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine can be achieved through several methodologies:
The uniqueness of 7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine lies in its specific halogenation pattern and its role as a versatile precursor in synthesizing diverse bioactive compounds.
Interaction studies involving 7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine focus on its binding affinity to specific protein targets such as kinases. These studies are essential for understanding how modifications to the compound's structure can influence its efficacy as an inhibitor. Additionally, research indicates that this compound may interact with multiple biological pathways due to its structural properties.
The synthesis of bridgehead nitrogen heterocycles has evolved significantly since the mid-20th century. Early methods relied on cyclization reactions of α-amino nitrogen compounds with electrophilic agents like chlorothioformyl chloride, as demonstrated in foundational studies from the 1970s. Transition metal-catalyzed C–H activation emerged as a transformative approach in the 2000s, enabling atom-economical routes to complex bicyclic systems. For instance, palladium and rhodium catalysts facilitated intramolecular C–H functionalization to construct pyrrolo-triazine cores.
The 2010s witnessed advances in domino reactions, such as silver-catalyzed -sigmatropic rearrangements, which enabled enantioselective synthesis of azabicycles with bridgehead quaternary centers. These methodologies addressed longstanding challenges in stereocontrol and regioselectivity, paving the way for derivatives like 7-bromo-2,4-dichloropyrrolo[2,1-f]triazine.
The IUPAC nomenclature for fused heterocycles follows strict rules for numbering and ring prioritization. Pyrrolo[2,1-f]triazine consists of a pyrrole ring fused to a 1,2,4-triazine moiety. The fusion notation [2,1-f] indicates that atoms 2 and 3 of the pyrrole are shared with positions 1 and 2 of the triazine, respectively.
For 7-bromo-2,4-dichloropyrrolo[2,1-f]triazine:
| Feature | Explanation | Source |
|---|---|---|
| Base structure | Pyrrolo[2,1-f]triazine | |
| Substituents | 2,4-dichloro (triazine); 7-bromo (pyrrole) | |
| Bridgehead nitrogen | Located at the fusion point of the two rings |
This compound’s halogenated structure enhances its utility in cross-coupling reactions, serving as a precursor for functionalized analogs in drug discovery. Its bromine atom at position 7 enables Suzuki-Miyaura couplings, while chlorines at positions 2 and 4 act as leaving groups for nucleophilic substitutions.
In kinase inhibitor development, pyrrolo[2,1-f]triazine scaffolds exhibit high affinity for ATP-binding pockets due to their planar geometry and hydrogen-bonding capacity. For example, avapritinib—an FDA-approved kinase inhibitor—shares structural homology with this compound, underscoring its pharmacological relevance.
The retrosynthetic analysis of 7-bromo-2,4-dichloropyrrolo[2,1-f] [1] [2] [3]triazine employs strategic bond disconnections to identify key synthetic intermediates and appropriate synthetic transformations [2] [4]. The most effective retrosynthetic approach involves the disconnection of the triazine ring formation, specifically targeting the N1-C2 bond to reveal an N-aminopyrrole intermediate [4] [5]. This disconnection strategy provides direct access to the pyrrolotriazine core through established cyclization methodologies.
The primary retrosynthetic disconnection involves the transformation of the target compound back to N-aminopyrrole derivatives, which can be synthesized through N-amination of the corresponding pyrrole precursors [4] [5]. The bromination pattern at the 7-position and chlorination at the 2,4-positions can be introduced through selective halogenation strategies, either before or after the triazine ring formation, depending on the specific synthetic requirements [2] [4].
Alternative retrosynthetic approaches include the bromohydrazone route, which involves the disconnection of the C-N bond to reveal bromohydrazone intermediates that can be cyclized under acidic conditions [4] [5]. The annulation approach represents another viable disconnection strategy, targeting the C4-N5 bond to provide access through pyrrole-2-carbonitrile intermediates [4] [5].
The synthesis of 7-bromo-2,4-dichloropyrrolo[2,1-f] [1] [2] [3]triazine from N-unsubstituted pyrrole derivatives represents a fundamental synthetic approach that has been extensively developed [4] [5] [6]. The most widely employed methodology involves the initial N-amination of pyrrole derivatives using suitable aminating agents, followed by cyclization to form the triazine ring system [4] [5].
The N-amination of pyrrole derivatives can be achieved using various aminating reagents, including O-(2,4-dinitrophenyl)hydroxylamine, NH2Cl, and O-(diphenylphosphinyl)hydroxylamine [4]. The reaction typically requires the presence of a strong base such as sodium hydride and proceeds through the formation of an N-aminopyrrole intermediate [4] [5]. The subsequent cyclization step involves treatment with formamide at elevated temperatures (165°C) or alternatively with triethyl orthoformate under milder conditions [4].
A practical synthetic route involves the treatment of pyrrole derivatives with chloramine in the presence of sodium hydride, followed by cyclization with formamidine acetate [7] [8]. This approach has been successfully scaled up to kilogram quantities and provides the pyrrolotriazine core in 55% overall yield through a two-vessel operated process [7] [8]. The process involves careful control of reaction conditions to minimize impurity formation and ensure reproducible results at scale.
The functionalization of pyrrole derivatives prior to triazine ring formation offers strategic advantages for introducing the desired halogenation pattern [4] [5] [6]. Selective bromination at the 7-position can be achieved through electrophilic aromatic substitution using N-bromosuccinimide under controlled conditions [4]. The regioselectivity of bromination typically favors the C-7 position over the C-5 position with a selectivity ratio of approximately 5:1 [4].
Dichlorination at the 2,4-positions can be accomplished through treatment with chlorinating agents such as thionyl chloride or phosphorus pentachloride . The chlorination reaction requires careful temperature control and appropriate reaction time to achieve the desired substitution pattern while minimizing side reactions . The use of phosphorus oxychloride has been demonstrated to provide efficient chlorination with good regioselectivity [4].
Advanced functionalization strategies include the use of transition metal-catalyzed cross-coupling reactions for the introduction of aryl and alkyl substituents [4] [5]. The Suzuki-Miyaura coupling has been successfully employed for the introduction of aryl groups at various positions on the pyrrolotriazine core [11] [4]. These methodologies provide access to a diverse range of substituted pyrrolotriazine derivatives with potential biological activity.
The synthesis of 7-bromo-2,4-dichloropyrrolo[2,1-f] [1] [2] [3]triazine via bromohydrazone intermediates represents a versatile synthetic approach that offers advantages in terms of functional group tolerance and mild reaction conditions [4] [5] [12]. This methodology involves the initial formation of bromohydrazone intermediates through the condensation of aldehydes with hydrazine derivatives, followed by cyclization to form the pyrrolotriazine core [4] [5].
The bromohydrazone intermediate can be prepared through the reaction of 2-bromo-1,1-dimethoxyethane with NH2NHCbz under acidic conditions [4]. The optimal acidic conditions involve the use of concentrated phosphoric acid, which provides the cleanest and fastest reaction compared to other acids such as hydrochloric acid, sulfuric acid, or acetic acid [4]. The reaction proceeds through the formation of a bromohydrazone intermediate, which can be isolated and purified before the subsequent cyclization step [4].
The cyclization of bromohydrazone intermediates involves C-alkylation with sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, followed by acid-catalyzed cyclization at 45°C [4]. The use of less polar solvents for the alkylation step has been demonstrated to afford higher yields of the desired product [4]. The subsequent cyclization provides access to protected 1-aminopyrrole derivatives, which can be deprotected and further elaborated to the final pyrrolotriazine product [4].
Multistep synthetic routes for the preparation of 7-bromo-2,4-dichloropyrrolo[2,1-f] [1] [2] [3]triazine offer advantages in terms of structural diversity and the ability to introduce multiple functional groups in a controlled manner [4] [5] [12]. These approaches typically involve the sequential formation of key intermediates through well-established synthetic transformations, followed by cyclization to form the final heterocyclic product [4] [5].
A representative multistep synthesis involves the preparation of 2-cyanopyrrole through the Vilsmeier reaction, followed by N-amination and cyclization [7] [8]. The Vilsmeier reaction involves the formation of the Vilsmeier reagent through the reaction of phosphorus oxychloride with dimethylformamide, followed by treatment with pyrrole to form the corresponding aldehyde [7] [8]. The aldehyde is then converted to the corresponding oxime using hydroxylamine hydrochloride, followed by dehydration with acetic anhydride to provide the desired 2-cyanopyrrole [7] [8].
The N-amination of 2-cyanopyrrole is achieved using monochloramine prepared in situ from sodium hypochlorite and ammonia [7] [8]. The reaction requires careful temperature control (0-5°C) and monitoring to ensure complete conversion while minimizing side reactions [7] [8]. The resulting N-aminopyrrole intermediate is then treated with formamidine acetate to form the triazine ring through cyclization [7] [8].
Advanced multistep approaches include the use of protecting group strategies to control the regioselectivity of functionalization reactions [13] [14]. The use of tert-butoxycarbonyl protecting groups has been demonstrated to provide excellent compatibility with heterocyclic synthesis conditions [13] [14]. These methodologies enable the preparation of complex pyrrolotriazine derivatives with multiple functional groups in a controlled and predictable manner [13] [14].
Copper(II)-catalyzed coupling-cyclization represents a powerful and efficient approach for the synthesis of pyrrolotriazine derivatives, including 7-bromo-2,4-dichloropyrrolo[2,1-f] [1] [2] [3]triazine [4] [15] [16]. This methodology involves a one-pot copper(II)-catalyzed coupling-cyclization leading to the formation of the pyrrolotriazine core with high atom economy and broad substrate scope [15] [16].
The copper(II)-catalyzed reaction employs CuCl2·2H2O as the catalyst in combination with sodium acetate as the base and dimethyl sulfoxide as the solvent [4] [15]. The reaction typically proceeds at 120°C for 4-6 hours and involves the coupling of 4-oxo-4H-chromene-3-carbaldehyde with 1-amino-1H-pyrrole-2-carboxamide to form the pyrrolotriazine core [4] [15]. The reaction mechanism involves the formation of at least six bonds in a single transformation, demonstrating the power of this synthetic approach [4] [15].
The copper(II)-catalyzed methodology has been extended to the synthesis of isoquinoline-fused pyrrolotriazines through the condensation of 1-amino-1H-pyrrole-2-carboxamide with 2-alkynylbenzaldehydes [4]. Electron-donating and electron-withdrawing groups on the benzaldehyde component show minimal impact on the reaction efficiency, providing good to excellent yields regardless of the substitution pattern [4]. The methodology demonstrates excellent functional group tolerance and provides access to structurally diverse pyrrolotriazine derivatives [4].
Alternative transition metal-catalyzed approaches for pyrrolotriazine synthesis include palladium-catalyzed cross-coupling reactions and nickel-catalyzed cyclization methodologies [17] [18] [19]. Palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions, have been successfully employed for the functionalization of pyrrolotriazine cores [18] [20]. These methodologies provide access to highly functionalized pyrrolotriazine derivatives with diverse substitution patterns [18] [20].
Nickel-catalyzed methodologies include the cyclization of butyne-1,4-diols and butene-1,4-diols with amines to afford N-substituted pyrrole precursors [21]. The nickel catalyst facilitates the dehydrogenation of alcohol moieties, allowing condensation with amines followed by cyclization and dehydration through an acceptorless dehydrogenative coupling pathway [21]. This methodology demonstrates excellent tolerance to various functional groups, including alcohols, pyridines, benzylic moieties, and halides [21].
Rhodium-catalyzed methodologies have been developed for the construction of pyrrolotriazine frameworks through C-H activation strategies [19]. These approaches enable the direct functionalization of heterocyclic substrates through metal-catalyzed C-H bond activation, providing atom-economical routes to complex pyrrolotriazine structures [19]. The rhodium-catalyzed methodologies typically proceed under mild conditions and demonstrate excellent regioselectivity [19].
The rearrangement of pyrrolooxadiazines to pyrrolotriazines represents an efficient and practical synthetic approach that has been demonstrated to be superior to previously reported methodologies [13] [14] [22]. This approach involves the nucleophile-induced rearrangement of pyrrolo[1,2-d] [1] [13] [3]oxadiazines to form pyrrolo[2,1-f] [1] [2] [3]triazin-4(3H)-ones under mild conditions [13] [14] [22].
The synthesis of pyrrolooxadiazine precursors involves the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [13] [14]. The cyclization reaction is performed using triphenylphosphine, bromine, and triethylamine in dichloromethane at 0°C for 5 minutes, providing a mixture of the desired oxadiazine and triazinone products [13] [14]. The reaction conditions are remarkably mild compared to previously reported procedures, which typically require high temperatures and extended reaction times [13] [14].
The rearrangement of pyrrolooxadiazines to pyrrolotriazinones can be achieved using various nucleophiles, including lithium trimethyl(phenylsulfido)aluminate, sodium methyl sulfide, and sodium methoxide [13] [14]. The lithium trimethyl(phenylsulfido)aluminate-mediated rearrangement provides excellent yields (90%) and maintains high enantiomeric excess (99%) when applied to chiral substrates [13] [14]. The sodium methyl sulfide-mediated rearrangement proceeds rapidly at room temperature (0.5 hours) and provides high yields (92%) with excellent enantiomeric excess [13] [14].
The control of impurities in the synthesis of 7-bromo-2,4-dichloropyrrolo[2,1-f] [1] [2] [3]triazine is critical for ensuring product quality and meeting regulatory requirements [7] [8] [23]. The main impurities identified in the synthetic process include 1-H-pyrrole-2-carboxamide formed during the cyanation reaction and various side products formed during the amination and cyclization steps [7] [8].
The formation of 1-H-pyrrole-2-carboxamide can be minimized through optimization of reaction conditions, particularly the dilution effect [7] [8]. Increasing the dilution of the reaction from 5 volumes to 15 volumes of dimethylformamide reduces the formation of this impurity from 9% to 2.57% by high-performance liquid chromatography analysis [7] [8]. The impurity can be effectively removed through the defined workup and crystallization procedures [7] [8].
Process-related impurities can be controlled through optimization of reaction conditions, including temperature, time, and reagent stoichiometry [7] [8] [23]. The use of in-process monitoring through high-performance liquid chromatography analysis enables real-time assessment of impurity levels and allows for timely adjustments to maintain product quality [7] [8]. Final purification through recrystallization with methyl tert-butyl ether provides material with purity exceeding 99.8% by area percent analysis [7] [8].
Yield optimization for the synthesis of 7-bromo-2,4-dichloropyrrolo[2,1-f] [1] [2] [3]triazine involves systematic evaluation of reaction parameters and process conditions to maximize product formation while minimizing side reactions [7] [8] [24]. The optimization process includes evaluation of reagent stoichiometry, reaction temperature, reaction time, and solvent selection [7] [8].
The optimization of the cyanation reaction involves careful control of the Vilsmeier reagent formation and subsequent reaction with pyrrole [7] [8]. The use of 10 volumes of dimethylformamide provides optimal conditions for the formation of the Vilsmeier reagent, while the subsequent quench with water requires careful temperature control to prevent decomposition [7] [8]. The hydroxylamine treatment followed by acetic anhydride addition provides the desired 2-cyanopyrrole in 81.8% assay-based yield [7] [8].
The amination and cyclization steps require optimization of the sodium hydride equivalents and reaction time to achieve maximum conversion [7] [8]. The use of 1.1 equivalents of sodium hydride has been determined to be optimal for the amination reaction, while the cyclization with formamidine acetate proceeds efficiently at room temperature [7] [8]. The overall yield of the two-step process typically ranges from 65-75%, with final purification through recrystallization providing high-quality material with 87.5% recovery [7] [8].